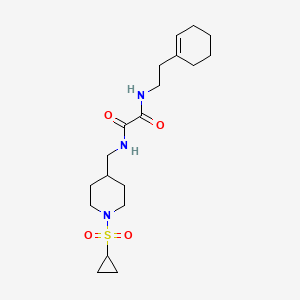

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, which introduces a hydrophobic cycloalkene moiety.

- N2-substituent: A (1-(cyclopropylsulfonyl)piperidin-4-yl)methyl group, combining a sulfonylated piperidine ring with a cyclopropylsulfonyl modification.

Its design may relate to kinase inhibition or protease modulation, as seen in structurally analogous oxalamides .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c23-18(20-11-8-15-4-2-1-3-5-15)19(24)21-14-16-9-12-22(13-10-16)27(25,26)17-6-7-17/h4,16-17H,1-3,5-14H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBHLJAYIPTMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related oxalamides and diamines from the Biopharmacule Speciality Chemicals catalog . Key parameters include molecular weight, lipophilicity (LogP), solubility, and inferred biological activity.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Inferred) | Key Structural Features |

|---|---|---|---|---|

| Target Compound (N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide) | ~467.6 | 3.2–3.8 | Low (DMSO-soluble) | Cyclohexene (lipophilic), sulfonylated piperidine (polar) |

| N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | ~317.3 | 2.5–3.0 | Moderate | Hydroxypropyl (polar), trifluoromethylphenyl (electron-withdrawing) |

| N1,N2-Dimethylcyclohexane-1,2-Diamine | ~156.3 | 1.8–2.2 | High | Small diamine, cyclohexane backbone |

| N1-Boc-2-Phenylpiperazine | ~305.4 | 2.0–2.5 | Low | Boc-protected amine, phenylpiperazine (rigid) |

| N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine | ~245.3 | 1.5–2.0 | High | Pyridine rings (basic), diamine linker |

Key Comparative Insights

Lipophilicity and Bioavailability The target compound’s cyclohexene and cyclopropylsulfonyl groups contribute to a higher LogP (~3.2–3.8) compared to analogs like N1,N2-dimethylcyclohexane-1,2-diamine (LogP ~1.8–2.2). In contrast, N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine, with pyridine moieties, exhibits lower LogP (~1.5–2.0), favoring solubility but limiting blood-brain barrier penetration.

Polar Functionality and Target Engagement The cyclopropylsulfonyl group in the target compound may improve metabolic stability compared to N1-Boc-2-phenylpiperazine, where the Boc group is prone to enzymatic cleavage. Sulfonylation often enhances binding to polar enzyme pockets (e.g., kinases) .

Structural Rigidity and Conformational Effects The piperidine ring in the target compound introduces conformational flexibility, whereas N1-Boc-2-phenylpiperazine’s phenylpiperazine backbone is more rigid. Flexibility may aid in adapting to diverse binding sites.

Research Findings and Implications

- Metabolic Stability : The cyclopropylsulfonyl group in the target compound likely reduces oxidative metabolism compared to analogs with unprotected amines (e.g., N1-methyl-4-nitrobenzene-1,2-diamine) .

- Target Selectivity: Hybrid lipophilic-polar substituents may enable dual interactions with hydrophobic pockets and polar catalytic sites, a feature less pronounced in simpler diamines like N2-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine-L-proline.

- Therapeutic Potential: The balance of lipophilicity and polar functionality positions the target compound as a candidate for central nervous system (CNS) targets or intracellular enzymes, whereas more polar analogs (e.g., pyridine-containing diamines) may favor peripheral actions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.